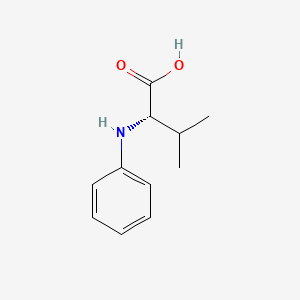

N-phenylvaline

Description

Contextualization of N-Functionalized Amino Acids in Organic Chemistry

N-functionalized amino acids represent a pivotal class of organic molecules that serve as versatile building blocks in the synthesis of a wide array of complex structures, including peptides and pharmaceuticals. researchgate.netnih.gov The modification of the amino group (N-functionalization) of an α-amino acid can significantly alter the molecule's physical, chemical, and biological properties. researchgate.netontosight.ai This strategic modification allows for the fine-tuning of molecules for diverse applications in chemistry and biology. researchgate.net

The synthesis of N-functionalized amino acids, particularly N-arylated α-amino acids, has been a subject of intense research. researchgate.netacs.org Traditional methods for their preparation often involve reactions with aliphatic alcohols, aldehydes, or halides. researchgate.net However, these methods can be limited by factors such as poor atom economy and the use of harsh reaction conditions or heavy metals. acs.org To address these challenges, more efficient and sustainable catalytic methods are being developed, including biocatalytic routes and those employing transition metal catalysts. researchgate.netacs.orgscispace.com These advanced synthetic strategies offer pathways to N-functionalized amino acids with high yields and stereochemical control. acs.orgscispace.com

N-functionalized amino acids, including N-phenylvaline, serve as powerful ligands in catalysis. For instance, they have been employed as N,O-bidentate ligands in copper-catalyzed aerobic oxidation of alcohols. organic-chemistry.org Their utility extends to being crucial intermediates in the production of agrochemicals and pharmaceuticals. researchgate.net

Significance of this compound as a Chiral Building Block

Chirality is a fundamental concept in drug discovery and development, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. enamine.net Chiral building blocks are, therefore, indispensable tools for the synthesis of enantiomerically pure compounds. enamine.netchemscene.com this compound, being a chiral molecule, is a valuable component of the "chiral pool," which consists of readily available, optically pure compounds used in asymmetric synthesis. enamine.net

The significance of this compound as a chiral building block lies in its ability to introduce a specific stereocenter into a target molecule, thereby controlling its stereochemistry. This is crucial in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. enamine.net The use of chiral building blocks like this compound is a key strategy in asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. enamine.netrsc.org

The demand for enantiomerically pure compounds has driven the development of various methods for obtaining chiral building blocks, including the modification of existing chiral compounds from natural sources, asymmetric catalysis, and the separation of racemic mixtures. enamine.net this compound and its derivatives are utilized in these approaches to construct complex molecules with defined stereochemistry. researchgate.netunirioja.es

Overview of Current Research Trajectories on this compound

Current research on this compound and related N-functionalized amino acids is multifaceted, with significant efforts directed towards the development of novel synthetic methodologies and the exploration of their applications in various fields.

A major research focus is the development of efficient and stereoselective methods for the synthesis of this compound and its derivatives. This includes the exploration of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govacs.org For example, enzymes like ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) and various oxidoreductases are being investigated for the asymmetric synthesis of N-arylated and N-alkylated amino acids. acs.org Additionally, transition-metal catalyzed reactions, such as palladium-catalyzed N-arylation and copper-catalyzed couplings, continue to be refined for improved efficiency and broader substrate scope. acs.org Phase transfer catalysis has also been explored for the synthesis of this compound derivatives. researchgate.net

In the realm of medicinal chemistry, this compound serves as a scaffold for the design and synthesis of new therapeutic agents. ontosight.ai Its derivatives are being investigated for their potential as enzyme inhibitors or receptor antagonists. For instance, N-arylated α-amino acids are core structures in medicinally important compounds like the fibrinogen receptor antagonist Lotrafiban. acs.org Research is also ongoing to understand how modifications to the this compound structure influence its biological activity. ontosight.ai

Furthermore, this compound and other N-functionalized amino acids are being explored as organocatalysts for various asymmetric reactions. scispace.com Their inherent chirality and the presence of both amino and carboxylic acid groups make them attractive candidates for promoting stereoselective transformations.

The table below summarizes some of the key research areas involving this compound and its analogs.

| Research Area | Focus | Key Findings & Approaches |

| Synthetic Methodology | Development of efficient and stereoselective synthetic routes. | Biocatalysis using enzymes like lyases and oxidoreductases. acs.org Transition-metal catalysis (e.g., Pd, Cu). acs.org Phase transfer catalysis. researchgate.net |

| Medicinal Chemistry | Design and synthesis of new drug candidates. | This compound derivatives as enzyme inhibitors and receptor antagonists. acs.org Core structure in bioactive molecules. acs.org |

| Asymmetric Catalysis | Use as chiral ligands and organocatalysts. | Application in stereoselective synthesis. scispace.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-anilino-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)10(11(13)14)12-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRPCSKHPRLQQQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446401 | |

| Record name | N-phenylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21671-21-6 | |

| Record name | N-phenylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N Phenylvaline and Its Analogues

Direct N-Arylation Approaches

Direct N-arylation involves the direct introduction of an aryl group onto the nitrogen atom of valine or its protected forms. Several methodologies have been developed to achieve this transformation efficiently.

Phase Transfer Catalysis (PTC) offers an efficient and often environmentally friendly approach for N-arylation reactions. PTC facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic) by transferring reactive anions into the organic phase using a catalyst, such as a quaternary ammonium (B1175870) salt ptfarm.plfzgxjckxxb.com. This method is known for its ability to operate under mild conditions, reduce the need for organic solvents, and simplify work-up procedures, making it suitable for industrial-scale synthesis ptfarm.plfzgxjckxxb.com. Research has specifically indicated the application of PTC for the synthesis of N-phenylvaline derivatives researchgate.netaminer.cnresearchgate.net. These methods typically involve reacting valine or its derivatives with a phenylating agent in the presence of a base and a phase transfer catalyst.

Transition metal catalysis provides powerful tools for forming carbon-nitrogen bonds, with palladium and copper complexes being widely employed in N-arylation reactions like Ullmann, Buchwald-Hartwig, and Chan-Lam couplings mdpi.comencyclopedia.pubbeilstein-journals.org. These methods typically involve the reaction of amino acids or their esters with aryl halides or boronic acids in the presence of a metal catalyst and a base mdpi.comencyclopedia.pubbeilstein-journals.orgrsc.org.

A notable advancement in this area is the use of diaryliodonium salts as arylating agents, often enabling N-arylation of amino acids with high efficiency and under milder conditions, sometimes even in a transition metal-free manner researchgate.netnih.govsu.se. For example, the synthesis of N-phenyl valine methyl ester can be achieved by reacting valine methyl ester with diphenyliodonium (B167342) bromide in the presence of catalytic copper(I) bromide (CuBr) and silver nitrate (B79036) (AgNO3) researchgate.net. This methodology has been shown to preserve the chiral integrity of the amino acid substrates, yielding N-arylated products with retained enantiomeric excess researchgate.netnih.govsu.se. Unsymmetrical diaryliodonium salts, such as aryl(anisyl) iodonium (B1229267) salts, have proven particularly effective, allowing for the arylation of amino acid esters with a broad scope of aryl groups, including electron-deficient, electron-rich, and sterically hindered ones, while maintaining high yields and enantioselectivity nih.govsu.se.

The field of N-arylation is continuously evolving with the development of novel reagents and reaction conditions. Diaryliodonium salts, particularly unsymmetrical variants, represent a significant class of novel reagents that facilitate transition metal-free N-arylation of amino acid derivatives, offering high yields and stereochemical retention nih.govsu.se. The synthesis of these diaryliodonium salts themselves has also seen advancements, with efficient one-pot procedures developed to enhance their accessibility and utility as electrophilic arylating agents chemrxiv.orgbeilstein-journals.orgrsc.orgorganic-chemistry.org.

Emerging techniques such as photoredox catalysis are also being explored for C–H arylation, which could potentially be adapted for N-arylation reactions, offering new avenues for milder and more selective bond formation mdpi.com. The overarching goal in exploring novel conditions is to achieve greater atom economy, milder reaction parameters, and improved functional group tolerance, contributing to more sustainable synthetic practices nih.govsu.senih.gov.

Indirect Synthetic Routes

Indirect synthetic routes involve constructing the this compound molecule through multi-step processes, often by modifying valine precursors or assembling the molecule from distinct phenyl-containing and valine-derived fragments.

This strategy involves using valine or its derivatives as starting materials and performing modifications to introduce the phenyl group. One common approach is the derivatization of amino acid esters. For instance, N-aryl substituted valine derivatives have been synthesized through coupling reactions involving L-Valine methyl ester hydrochloride and aryl-containing moieties, such as substituted benzoic acids, often requiring a two-step procedure nih.gov. These methods typically involve activating the carboxyl group of the amino acid ester and subsequently coupling it with the aryl component.

Another example, though applied to phenylalanine, illustrates the derivatization of an amino acid precursor: the synthesis of N-Phenylacetyl-L-phenylalanine is achieved by reacting L-phenylalanine with phenylacetyl chloride, which acylates the amino group ontosight.ai. This general principle of modifying the amino group of valine or its protected forms can be applied to introduce the phenyl substituent.

Approaches via phenyl-containing synthons involve using fragments that represent the phenyl group as building blocks in the synthesis. A synthon, as defined in retrosynthetic analysis, is a hypothetical unit within a target molecule that corresponds to a potential starting reagent wikipedia.org. Synthetic equivalents are then used to represent these synthons in actual chemical reactions.

For the synthesis of this compound, this could involve utilizing a phenyl synthon, such as a phenyl anion or a phenyl cation equivalent, and reacting it with a valine-derived fragment that carries a complementary reactive site. For example, the generation of a "phenyl anion synthon" has been described from phenyltrimethylsilyldiazene rsc.org. Such a nucleophilic phenyl species could potentially react with a valine precursor functionalized to accept an aryl group on its nitrogen atom. Conversely, a phenyl electrophile could react with a nucleophilic valine derivative. While specific published examples directly detailing the synthesis of this compound using this synthon approach are not extensively detailed in the provided snippets, the strategy conceptually involves the strategic assembly of the molecule by connecting a phenyl fragment with a valine fragment.

Compound List

this compound

Valine

L-Valine methyl ester hydrochloride

Diphenyliodonium bromide

Silver nitrate (AgNO3)

Copper(I) bromide (CuBr)

Aryl(anisyl) iodonium salts

L-phenylalanine

N-Phenylacetyl-L-phenylalanine

Phenylacetyl chloride

Aniline

Maleic anhydride (B1165640)

N-Phenylmaleimide

Diaryliodonium salts

Aryl halides

Boronic acids

Indole

Benzoimidazole

N-arylindoles

Phenyltrimethylsilyldiazene

Phenyl anion synthon

p-Aminophenylalanine

N-Acetyl-L-valine

N-aryl substituted valine derivatives

L-Valine

L-Valine methyl ester

Glycine methyl ester

Alanine methyl ester

Phenylalanine methyl ester

Asymmetric Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure amino acids and their derivatives, such as this compound, is crucial for drug discovery and development, as different enantiomers can exhibit vastly different pharmacological profiles. Achieving high enantiomeric excess (ee) in the synthesis of this compound requires sophisticated strategies that precisely control the formation of the stereogenic center.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to induce diastereoselectivity in a reaction. After the stereoselective transformation, the auxiliary is cleaved, leaving behind the enantiomerically enriched product. This approach has been widely applied to the synthesis of various chiral molecules, including N-arylated amino acids.

One notable strategy involves the use of auxiliaries like pseudoephedrine. In this method, an amino acid derivative is coupled with pseudoephedrine to form an amide. Deprotonation of the alpha-carbon generates an enolate, which then undergoes diastereoselective arylation. The bulky nature of the pseudoephedrine auxiliary directs the incoming aryl group to a specific face of the enolate, leading to the formation of diastereomeric products that can be separated. Subsequent cleavage of the auxiliary yields the enantiomerically enriched N-arylated amino acid nih.govwikipedia.org.

Another approach utilizes urea (B33335) derivatives derived from amino acids. For instance, N'-aryl urea derivatives ligated to chiral auxiliaries can undergo base-mediated enolization, followed by a diastereoselective intramolecular N-to-C aryl migration. This process forms bicyclic hydantoins, which upon hydrolysis, provide the desired α-arylated amino acids researchgate.netu-tokyo.ac.jp. Chiral auxiliaries derived from amino alcohols, such as ephenamine and pseudoephedrine, have also been employed in diastereoselective alkylations and arylation reactions of amino acid derivatives scielo.br. Furthermore, research has explored the use of this compound-derived siloxazolidones, highlighting the potential of incorporating the chiral auxiliary directly into the this compound structure for stereochemical control in other transformations researchgate.net.

Table 1: Examples of Chiral Auxiliary-Mediated Diastereoselective Synthesis for N-Arylated Amino Acids

| Chiral Auxiliary | Amino Acid Substrate (or Derivative) | Reaction Type | Stereoselectivity (de/ee) | Key Outcome/Reference |

| Pseudoephedrine | Amino acid derivatives | α-Arylation | High diastereoselectivity | Formation of α-arylated amino acids nih.gov |

| Urea Derivatives | Amino acid derivatives | N-to-C Aryl Migration | High diastereoselectivity | Formation of α-aryl amino acids via hydantoins researchgate.netu-tokyo.ac.jp |

| Ephenamine | Amino acid derivatives | Diastereoselective Alkylation/Arylation | High stereoselectivity | Synthesis of chiral amino alcohols and derivatives scielo.br |

| This compound-derived Siloxazolidones | This compound derivatives | Ring-opening reactions | Diastereoselective | Synthesis of organosilicon compounds researchgate.net |

Stereochemical Control in Amidation Reactions Involving Phenylalanine Derivatives

Achieving stereochemical control during the N-arylation (amidation with an aryl group) of amino acids is a significant challenge, as many traditional methods can lead to racemization of the α-stereocenter. Research has focused on developing catalytic systems that promote N-arylation while preserving or enhancing enantiopurity.

Transition metal-catalyzed N-arylation reactions, particularly those employing palladium or nickel, have emerged as powerful tools. For example, palladium-catalyzed N-arylation of amino acid esters with aryl triflates, using specific phosphine (B1218219) ligands (e.g., t-BuBrettPhos Pd G3 or G4 precatalysts), has demonstrated the ability to achieve high yields with minimal racemization, thus preserving the enantiomeric integrity of the amino acid ester nih.govacs.orgresearchgate.net. These methods are often optimized using design of experiment (DOE) analysis to fine-tune reaction conditions for optimal yield and enantioretention. Nickel catalysis has also been explored for the N-arylation of amino acid esters with aryl (pseudo)halides, showing promise for high yields and excellent enantioretention, especially when employing bulky amino acid ester groups to limit racemization cdnsciencepub.com.

Other chemical approaches include the use of diaryliodonium salts. Transition metal-free methods employing unsymmetric diaryliodonium salts have been developed for the N-arylation of amino acid derivatives, often resulting in retained enantiomeric excess researchgate.netresearchgate.net. Copper-catalyzed N-arylation using aryl iodides under mild conditions has also been reported, maintaining chiral integrity researchgate.net. While some of these methods might use phenylalanine derivatives as model substrates or for comparative studies, the principles of stereochemical control are generally applicable to other amino acids like valine nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net.

Table 2: Examples of Chemical N-Arylation Methods with Stereochemical Control

| Catalyst/Reagent | Amino Acid Ester Substrate | Aryl Source | Key Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Pd/t-BuBrettPhos | Valine methyl ester | Aryl triflate | Mild conditions | High | Good to excellent | nih.govacs.orgresearchgate.net |

| Ni catalyst | Valine tert-butyl ester | Aryl halide | Mild base | High | Excellent | cdnsciencepub.com |

| Diphenyliodonium bromide | Valine methyl ester | N/A | CuBr, AgNO₃ | Good-excellent | Maintained | researchgate.net |

| Diaryliodonium salts | Valine methyl ester | N/A | Transition metal-free | High | Retained | researchgate.netresearchgate.net |

Biocatalytic Pathways for N-Arylated Amino Acid Synthesis

Biocatalysis offers an attractive alternative for the synthesis of chiral compounds, leveraging the exquisite selectivity of enzymes. For N-arylated amino acids, including this compound, enzymatic approaches are being developed to achieve high enantiopurity under mild and sustainable conditions.

One significant area of research involves the use of lyases, such as ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase), for the asymmetric synthesis of N-arylated amino acids. EDDS lyase has demonstrated a broad substrate scope, enabling the addition of various arylamines to fumarate, yielding N-arylated aspartic acids with high conversions and excellent enantiomeric excess (ee > 99%) acs.orgresearchgate.netacs.org. Although these studies primarily focus on aspartic acid, the development of such biocatalytic routes highlights the potential for similar enzymes to be applied to other amino acid substrates like valine.

Transaminases (TAs) are another class of enzymes being explored for N-arylation. These enzymes catalyze the transfer of an amino group from an amine donor to a keto acceptor. While direct N-arylation of amino acids by transaminases is less common, the development of "smart" amine donors, such as N-phenylputrescine (NPP), is facilitating the use of TAs in synthesizing chiral amines and potentially N-arylated amino acids rsc.orgingentaconnect.comrsc.orgresearchgate.net. These donors help overcome unfavorable thermodynamic equilibria inherent in transamination reactions.

Table 3: Examples of Biocatalytic Approaches for N-Arylated Amino Acids

| Enzyme/Biocatalyst | Substrate(s) | Reaction Type | Yield (%) | Enantiomeric Excess (ee) | Key Outcome/Reference |

| EDDS lyase | Fumarate + Arylamine | Hydroamination | Good | > 99% | Synthesis of N-arylated aspartic acids acs.orgresearchgate.netacs.org |

| Transaminases (TAs) | Keto acceptor + Amine donor (e.g., NPP) | Transamination | Varies | High | Synthesis of chiral amines; potential for N-arylated amino acids rsc.orgingentaconnect.comrsc.orgresearchgate.net |

The ongoing development of both chemical and biocatalytic methods continues to expand the synthetic toolbox for accessing enantiopure this compound, paving the way for its broader application in various scientific fields.

Compound List:

this compound

Valine

Pseudoephedrine

Phenylalanine

Aspartic acid

Fumarate

Arylamines

N-phenylputrescine (NPP)

Ephenamine

Siloxazolidones

Urea derivatives

Hydantoins

Aryl triflates

Aryl halides

Diaryliodonium salts

Stereochemical Investigations of N Phenylvaline

Chiral Integrity and Racemization Studies During Synthesis

Maintaining the chiral integrity of the α-carbon of the valine moiety during the N-phenylation process is crucial for obtaining enantiomerically pure N-phenylvaline. Several synthetic strategies have been investigated, with a focus on minimizing or eliminating racemization.

Studies employing diphenyliodonium (B167342) bromide for the N-arylation of amino acid esters, including valine derivatives, have reported that the chiral integrity of the starting amino acids is maintained during these reactions researchgate.net. Mechanistic investigations suggest that any observed erosion in enantiomeric excess in such processes is typically due to racemization of the starting amino acid ester rather than the N-phenylated product itself researchgate.net.

However, racemization can be a concern under certain reaction conditions, particularly during amide bond formation or peptide coupling, which share similarities with N-phenylation. For instance, the amidation of N-acetyl-L-phenylalanine using coupling agents like TBTU in the presence of bases such as diisopropylethylamine (DIPEA) has been shown to lead to significant racemization. This is often attributed to the formation of an intermediate azlactone, which can readily epimerize at the α-carbon mdpi.commdpi.com. Conversely, employing milder bases like pyridine (B92270) can help reduce the extent of racemization, preserving stereochemical retention mdpi.commdpi.com. The use of alternative coupling agents, such as T3P (propane phosphonic acid anhydride), has also demonstrated better stereochemical retention in similar amidation reactions mdpi.com.

The inherent susceptibility of amino acids to racemization under specific thermal or chemical stresses, particularly in aqueous environments or under basic conditions, underscores the importance of carefully controlled synthetic protocols for this compound usra.edu.

Table 1: Racemization Control in Amidation Reactions (Analogous to N-Phenylation)

| Coupling Agent | Base | Racemization Level (for N-Ac-L-Phe) | Notes / Mitigation Strategy | Source |

| TBTU | DIPEA | Significant | Azlactone formation; prone to epimerization | mdpi.commdpi.com |

| TBTU | Pyridine | Reduced | Preferred base for stereochemical retention | mdpi.commdpi.com |

| T3P | DIPEA (2 eq.) | Minimal/None | Effective for stereochemical retention | mdpi.com |

Diastereoselectivity Control in this compound Forming Reactions

When synthesizing this compound from enantiomerically pure valine, the primary objective is to preserve the existing stereochemistry at the α-carbon. Diastereoselectivity becomes a consideration if the synthesis involves creating new chiral centers or if chiral auxiliaries are employed to guide the reaction.

In many N-phenylation reactions of valine, the focus is on the efficient formation of the N-phenyl bond while retaining the stereochemical integrity of the valine residue. If the synthesis involves introducing substituents at the α-carbon after the N-phenyl group has been attached, diastereoselectivity can become a critical factor, potentially leading to mixtures of diastereomers due to the presence of two chiral centers acs.org. Research into chiral auxiliaries derived from N-phenyl amino acids, such as siloxazolidones, has shown their utility in controlling stereochemistry in subsequent reactions, indirectly highlighting the importance of stereochemically defined N-phenyl amino acid building blocks researchgate.net.

Reaction Mechanisms and Catalytic Applications of N Phenylvaline

Mechanistic Elucidation of N-Phenylvaline Synthesis Pathways

The synthesis of this compound and its derivatives can be achieved through several routes, often employing phase transfer catalysis or metal catalysis. Understanding these mechanisms is crucial for optimizing yields and controlling stereochemistry.

Role of Phase Transfer Catalysis Mechanisms

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically aqueous and organic. This is achieved by a phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant (usually an anion) from one phase to another where the reaction occurs googleapis.comrsc.orgresearchgate.netacs.orgresearchgate.net.

The general mechanism involves:

Anion Transfer: The phase transfer catalyst cation (e.g., R₄N⁺) pairs with an anion (e.g., OH⁻, CN⁻) in the aqueous phase.

Phase Migration: This lipophilic ion pair migrates into the organic phase.

Reaction: The transferred anion reacts with an organic substrate in the organic phase.

Catalyst Regeneration: The catalyst cation then returns to the aqueous phase, often carrying the leaving group anion, to restart the cycle googleapis.comrsc.orgacs.org.

Specific to this compound derivatives, PTC has been employed in their synthesis, leveraging the ability to facilitate reactions between organic substrates and inorganic bases or nucleophiles under mild conditions googleapis.comresearchgate.net.

Metal-Catalyzed Reaction Mechanisms

Metal catalysis plays a significant role in the N-arylation of amino acids, including valine. These methods often involve transition metals like copper or palladium, or hypervalent iodine reagents, to form the N-aryl bond.

One notable method involves the use of diphenyliodonium (B167342) bromide in conjunction with silver nitrate (B79036) and catalytic copper(I) bromide (CuBr) to synthesize N-phenyl amino acid methyl esters researchgate.net. This reaction proceeds efficiently, maintaining the chiral integrity of the amino acid researchgate.net. Another approach involves copper-catalyzed coupling of aryl halides with α-amino acids, often employing ligands and bases acs.orgmolaid.com.

The general mechanism for many metal-catalyzed cross-coupling reactions, such as those involving palladium or nickel, typically follows a catalytic cycle comprising:

Oxidative Addition: The low-valent metal catalyst inserts into an electrophilic bond (e.g., aryl halide C-X bond).

Transmetalation: The organic group from an organometallic reagent (e.g., organozinc, organoboron) is transferred to the metal center.

Reductive Elimination: The two organic fragments coupled on the metal center are expelled, forming a new C-C bond and regenerating the low-valent catalyst researchgate.netresearchgate.net.

Synthesis of N-Phenyl Amino Acid Derivatives:

| Reaction Type | Starting Materials | Catalyst System | Yields of N-phenyl amino acid esters | References |

| N-phenyl amino acid ester synthesis | Amino acid ester, Diphenyliodonium bromide | AgNO₃, catalytic CuBr | Good to excellent | researchgate.net |

| This compound synthesis | Valine, Bromobenzene | CuI (0.1 equiv), K₂CO₃ (1.5 equiv), Dimethylacetamide (DMA) | 52% (for this compound) | acs.org |

| N-phenyl amino acid synthesis (general) | Amino acid, Aryl halide | Cu-catalyzed coupling (e.g., CuI, ligand, base) | Good to high | researchgate.netmolaid.com |

| N-phenyl amino acid ester synthesis (via hypervalent iodine chemistry) | Amino acid methyl ester | Diphenyliodonium bromide, AgNO₃, catalytic CuBr | Good to excellent | researchgate.net |

This compound as a Ligand in Homogeneous and Heterogeneous Catalysis

Chiral ligands are indispensable components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds by controlling the stereochemical outcome of metal-catalyzed reactions molaid.comwho.intrsc.orgmdpi.comdicp.ac.cn. While this compound itself has not been widely reported as a direct ligand, its structural features suggest its potential for incorporation into more complex chiral ligand frameworks.

Chiral Ligand Design Principles and Applications

The design of effective chiral ligands typically involves incorporating a chiral element (e.g., central, axial, or planar chirality) into a structure that can coordinate to a metal center. Ligands are engineered to fine-tune the electronic and steric environment around the metal, influencing both catalytic activity and stereoselectivity molaid.comwho.intrsc.orgmdpi.comdicp.ac.cn. Common ligand classes include phosphine-based ligands (P,P), nitrogen-containing ligands (N,N), and hybrid P,N ligands rsc.org.

This compound derivatives have been utilized in the synthesis of chiral siloxazolidones, indicating that the chiral this compound scaffold can be integrated into more complex structures that could potentially serve as ligands researchgate.net. The principles of designing ligands from amino acid backbones are well-established, suggesting that this compound could be modified or incorporated into established ligand scaffolds (e.g., oxazolines, phosphines, diamines) to create novel chiral catalysts.

Catalytic Activity and Selectivity of this compound-Based Systems

This compound in Organocatalysis and Biocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a significant field, offering metal-free and often greener alternatives to traditional metal catalysis nih.govbeilstein-journals.orgwikipedia.orgorganic-chemistry.org. Biocatalysis, employing enzymes, is also recognized for its high selectivity and environmentally benign nature bme.hu.

While this compound is not directly cited as an organocatalyst in the provided results, the broader class of amino acids, such as proline and phenylalanine, are well-established organocatalysts wikipedia.org. N-aryl amino acids, like N-phenyl glycine, have been shown to participate in electron donor-acceptor (EDA) complexes relevant to photoredox catalysis, suggesting potential roles in organocatalytic processes acs.org.

In biocatalysis, this compound derivatives have been investigated in biological contexts, such as potential biomarkers for benzene (B151609) exposure researchgate.netwho.intiehconsulting.co.uk. The synthesis of various L-phenylalanine derivatives using enzymatic cascades is a growing area researchgate.netbiorxiv.org, indicating the relevance of phenylalanine scaffolds in biocatalytic transformations. Furthermore, N-phenylputrescine has been explored as an amine donor in transaminase biocatalysis, demonstrating that N-phenyl moieties can be integrated into biocatalytic systems chemrxiv.org. The potential exists for this compound derivatives to be utilized as substrates or modified into biocatalysts, leveraging the inherent chirality and functional groups.

Computational Chemistry Studies on N Phenylvaline

Quantum Chemical Characterization and Conformer Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of N-phenylvaline. These methods, particularly Density Functional Theory (DFT), are employed to determine a molecule's properties and to explore its conformational landscape—the collection of its possible three-dimensional shapes. researchgate.netmdpi.com

The conformational flexibility of this compound arises from the rotation around several key single bonds: the bond connecting the phenyl group to the nitrogen, the N-Cα bond, and the Cα-carbonyl bond. The interplay of steric hindrance from the bulky phenyl and isopropyl groups and non-covalent interactions dictates the relative stability of these conformers. Theoretical studies on analogous N-aryl amino acids and peptides reveal that intramolecular hydrogen bonds and stabilizing interactions between the aromatic ring and the amino acid backbone are crucial in determining the preferred geometries. nih.govnih.gov For this compound, this would involve analyzing potential hydrogen bonds involving the carboxylic acid group and the N-H bond, as well as π-interactions with the phenyl ring.

DFT functionals such as B3LYP, M06-2X, and PBE0, combined with basis sets like cc-pVTZ, are commonly used to optimize the geometry of different conformers and calculate their relative energies. researchgate.net From the optimized electronic wavefunction, a variety of molecular properties can be derived. These descriptors are essential for predicting the molecule's reactivity and behavior. researchgate.netresearchgate.netchnpu.edu.ua

| Property | Description | Typical Calculated Value (Example) |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron orbital; relates to the ability to donate electrons. | -6.5 eV |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest empty orbital; relates to the ability to accept electrons. | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | Difference between EHOMO and ELUMO; an indicator of chemical reactivity and stability. mdpi.com | 5.7 eV |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. researchgate.net | 2.5 D |

| NBO Charge on Amide Nitrogen | Calculated partial charge on the nitrogen atom using Natural Bond Orbital analysis. mdpi.com | -0.65 e |

A thorough conformational analysis involves identifying all low-energy minima on the potential energy surface. The relative Gibbs free energies of these conformers determine their population at a given temperature. Such analysis is crucial because the biological activity or chemical reactivity of a flexible molecule can be highly dependent on a specific conformation. chemrxiv.org

| Conformer | Description of Key Dihedral Angles | Relative Gibbs Free Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| 1 (Global Minimum) | Extended backbone, phenyl group perpendicular to the N-Cα-C plane. | 0.00 | Minimized steric hindrance. |

| 2 | Folded structure, allowing interaction between the phenyl ring and the isopropyl group. | 1.25 | CH-π interaction. |

| 3 | Folded structure with an intramolecular hydrogen bond between the carboxylic acid OH and the amide nitrogen. | 2.10 | Intramolecular H-bond. |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as the N-arylation of valine, or its participation in subsequent reactions. Using quantum mechanical methods like DFT, a reaction's potential energy surface can be mapped out to identify the lowest energy path from reactants to products. researchgate.net

This process involves locating and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point, having exactly one imaginary frequency in its vibrational spectrum. researchgate.net The magnitude of this imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking and forming of specific bonds.

The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor controlling the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be determined. For example, a computational study of the synthesis of this compound from valine and a phenylating agent would evaluate potential mechanisms (e.g., nucleophilic aromatic substitution) by calculating the structures and energies of the associated transition states and intermediates. Studies on related tautomeric systems have also used DFT to analyze proton transfer pathways and their transition states. nih.gov

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Features |

|---|---|---|---|

| Reactants | Valine + Phenylating Agent | 0.0 | Separated molecules. |

| Transition State (TS) | Highest energy structure along the reaction path. | +25.5 | Partially formed N-C(phenyl) bond; Imaginary Frequency: -350 cm-1. |

| Intermediate | A metastable species formed during the reaction. | -5.2 | Fully formed Meisenheimer complex, for example. |

| Products | This compound + Byproducts | -15.0 | Final, stable molecules. |

In Silico Ligand Design and Molecular Modeling

This compound and its derivatives represent scaffolds that can be explored for drug discovery through in silico ligand design and molecular modeling. These computational techniques are used to predict and analyze how a molecule might bind to a biological target, such as an enzyme or a receptor, to exert a therapeutic effect. bu.edu.egmdpi.com

The process often begins with molecular docking , a method that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.govresearchgate.net Using scoring functions, docking programs rank different binding poses, allowing researchers to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. This information is vital for designing new derivatives with improved potency. For instance, studies on β-phenylalanine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV) have used docking to understand their binding mode. nih.gov

To refine the insights from docking, molecular dynamics (MD) simulations are often performed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing a more realistic view of the binding stability and the role of solvent. nih.govnih.gov These simulations can also be used to calculate binding free energies, which offer a more accurate prediction of binding affinity than docking scores alone.

For a series of related compounds, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) can be developed. These models correlate the 3D structural properties of molecules with their experimentally measured biological activity, providing a predictive tool to guide the design of new, more active compounds. nih.gov

| Parameter | Description | Value |

|---|---|---|

| Docking Score | A score representing the predicted binding affinity; more negative values are generally better. | -9.5 kcal/mol |

| Estimated Inhibition Constant (Ki) | The predicted concentration required to inhibit 50% of the enzyme's activity. | 150 nM |

| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | LEU83, VAL91, LYS105, ASP210 |

| Types of Interactions | The nature of the non-covalent bonds stabilizing the complex. | Hydrogen bond with ASP210; Hydrophobic interactions with LEU83, VAL91. |

Simulations of this compound Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with their environment. nih.govresearchgate.net For this compound, MD simulations can provide detailed insights into how it interacts with solvent molecules, with other this compound molecules, or with larger biological structures. These simulations solve Newton's equations of motion for a system of atoms, governed by a set of parameters known as a force field (e.g., CHARMM, AMBER). acs.org

One key application is to study solvation . Simulations can reveal the structure of water molecules around the hydrophobic (phenyl and isopropyl) and hydrophilic (carboxyl and amide) parts of this compound, helping to explain its solubility and partitioning behavior. Studies on phenylalanine have explored the competition between cation-π interactions and aqueous solvation, a phenomenon that could also be relevant for this compound. nih.gov

Another important area is the investigation of self-assembly . Many aromatic amino acids and their dipeptides are known to self-assemble into ordered nanostructures, such as fibrils or nanotubes, driven by a combination of hydrogen bonding and π-π stacking interactions. acs.orgnih.govmdpi.comrsc.org MD simulations can model the initial stages of this aggregation process, revealing the specific intermolecular contacts that lead to the formation of larger structures. Similar computational approaches could be used to predict whether this compound has a tendency to form such aggregates.

Simulations can also model the interaction of this compound with surfaces or interfaces, such as lipid membranes or materials like graphene, which is relevant for applications in bionanotechnology. mdpi.com

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom in a polar bond (e.g., N-H, O-H) and an electronegative atom (O, N). | Crucial for interactions with water, other this compound molecules (dimerization, self-assembly), and protein targets. |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | A primary driving force for the self-assembly of this compound, involving the phenyl groups. |

| Hydrophobic Effect | The tendency of nonpolar groups (phenyl, isopropyl) to aggregate in aqueous solution to minimize contact with water. | Drives protein folding, ligand binding, and the aggregation of this compound in water. |

| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. | Contribute to the overall stability of intermolecular complexes and condensed phases. |

| Cation-π Interaction | Attractive force between a cation and the electron-rich face of a π system. nih.gov | Relevant for interactions with metal ions or positively charged residues in a protein binding site. |

Advanced Spectroscopic Characterization of N Phenylvaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure and studying the dynamics of N-phenylvaline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the valine backbone and the attached phenyl group. The aromatic protons of the phenyl ring typically appear in the downfield region (around 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The α-proton of the valine moiety would be observed as a multiplet, with its chemical shift influenced by the adjacent amino and carboxyl groups. The protons of the isopropyl side chain of valine will appear as distinct multiplets in the upfield region.

The ¹³C NMR spectrum provides complementary information. The carbons of the phenyl ring will resonate at characteristic downfield shifts. The carbonyl carbon of the carboxylic acid group will appear at the most downfield position, typically above 170 ppm. The α-carbon and the carbons of the isopropyl group will have specific chemical shifts that are sensitive to the molecular conformation and solvent environment. Concentration-dependent NMR studies can also reveal information about intermolecular interactions, such as the stacking of aromatic rings in self-association phenomena researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar compounds like phenylalanine and N-acetyl-L-phenylalanine. Actual experimental values may vary depending on solvent and conditions.) researchgate.netmit.edubmrb.iohmdb.cahmdb.cachemistryconnected.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.0 - 7.5 (m) | 120 - 145 |

| NH Proton | 5.0 - 9.0 (br s) | - |

| α-Proton (CH) | 3.5 - 4.5 (m) | 55 - 65 |

| β-Proton (CH) | 2.0 - 2.5 (m) | 30 - 40 |

| γ-Protons (CH₃) | 0.9 - 1.2 (d) | 18 - 22 |

| Carbonyl Carbon (C=O) | - | 170 - 180 |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Elucidation and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. Gas Chromatography-Mass Spectrometry (GC/MS) is a standard technique for the separation and analysis of volatile compounds, making it suitable for trace analysis of this compound, often after derivatization to increase its volatility.

In mass spectrometry, this compound will produce a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amino acids include the loss of the carboxyl group (-COOH) and cleavage of the side chain. For this compound, characteristic fragments would include the molecular ion [M]⁺, a fragment corresponding to the loss of the carboxyl group [M-COOH]⁺, and ions representing the phenylamino moiety and the valine side chain. The fragmentation patterns of protonated amino acids often show principal fragment ions such as [M + H - H₂O - CO]⁺, [M + H - H₂O]⁺, and [M + H - NH₃]⁺ nih.gov. The phenyl group is expected to produce a stable fragment, contributing to a prominent peak in the spectrum whitman.eduresearchgate.net.

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₁₁H₁₅NO₂) - Molecular Weight: 193.24 u

| Fragment Description | Predicted m/z |

| Molecular Ion [M]⁺ | 193 |

| Loss of Carboxyl Group [M-COOH]⁺ | 148 |

| Phenylaminomethyl Ion [C₆H₅NHCH₂]⁺ | 106 |

| Tropylium Ion (from Phenyl Group) [C₇H₇]⁺ | 91 |

| Phenyl Ion [C₆H₅]⁺ | 77 |

Vibrational Spectroscopy (FT-IR, Raman, VCD, ROA) for Conformational and Chiral Studies

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=O stretch of the carboxylic acid, C-N stretching, and various vibrations associated with the phenyl ring and the alkyl side chain. For instance, the spectrum of L-phenylalanine shows pronounced bands for the charged NH₃⁺ group (asymmetric at 3068 cm⁻¹ and symmetric at 3034 cm⁻¹) and the carboxylate group COO⁻ (asymmetric at 1587 cm⁻¹) in its zwitterionic form researchgate.net. The presence of the N-phenyl group will alter these characteristic frequencies.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring. The phenyl ring vibrations are typically strong in the Raman spectrum nih.govresearchgate.net.

Vibrational Optical Activity (VOA) techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are exceptionally powerful for studying the stereochemistry of chiral molecules like this compound. VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in Raman scattering intensity for circularly polarized light rsc.orgresearchgate.net. These techniques are highly sensitive to the three-dimensional arrangement of atoms, providing detailed insights into the absolute configuration and conformational preferences of this compound in solution nih.govacs.orgmdpi.com. The VCD spectrum of a chiral molecule is the mirror image of its enantiomer, making it an excellent tool for chiral discrimination researchgate.net.

Table 3: Predicted Key FT-IR and Raman Vibrational Modes for this compound (Based on data from phenylalanine and other N-substituted amino acids.) researchgate.netnih.gov

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| N-H Stretch (Secondary Amine) | 3300-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| N-H Bend | 1550-1650 | Weak |

| C-N Stretch | 1080-1360 | Medium |

Application of Advanced Non-Linear Spectral Decomposition Methods

The spectroscopic data obtained from techniques like FT-IR and Raman can be complex, with overlapping peaks and subtle changes that are difficult to interpret directly. Advanced non-linear spectral decomposition and regression methods, such as Principal Component Analysis (PCA) and Multiple Linear Regression (MLR), are powerful computational tools for extracting meaningful information from these complex datasets nih.govmdpi.com.

When applied to a set of spectra from this compound samples under different conditions (e.g., varying temperature, pH, or concentration), PCA can identify the principal sources of variance in the data. This can help in distinguishing between different conformers, aggregation states, or solid-state polymorphs.

MLR can be used to build quantitative models that correlate spectral features with specific properties of this compound. For example, a model could be developed to predict the concentration of this compound in a mixture or to quantify the proportions of different conformers present in solution. The application of manifold methods for non-linear dimensionality reduction has also shown promise in improving the classification and identification of amino acids from their spectra arxiv.org. These advanced analytical approaches enhance the utility of spectroscopic data, allowing for a deeper understanding of the molecular properties and behavior of this compound.

Biochemical and Metabolic Interplay of N Phenylvaline

Hypothetical Integration within Amino Acid Metabolic Pathways

The integration of N-phenylvaline into amino acid metabolic pathways is not a documented natural process. However, based on the metabolism of its constituent parts, phenylalanine and valine, a hypothetical pathway can be proposed. Valine is a branched-chain amino acid (BCAA), and its catabolism is a well-understood multi-step process that ultimately yields succinyl-CoA, an intermediate of the citric acid cycle. Phenylalanine, an aromatic amino acid, is primarily metabolized through its conversion to tyrosine by phenylalanine hydroxylase. mun.cayoutube.comnih.gov

A hypothetical entry point for this compound into these pathways could involve the cleavage of the N-phenyl bond. This would release valine and a phenyl group. The released valine could then enter its established catabolic pathway. The fate of the phenyl group is less certain, but it could potentially be hydroxylated and further metabolized along pathways similar to those for aromatic compounds.

Alternatively, the entire this compound molecule could undergo initial modifications before cleavage. For instance, the valine side chain could be hydroxylated or deaminated. However, the presence of the bulky phenyl group on the amino nitrogen would likely hinder the recognition of this compound by the enzymes that typically initiate valine catabolism.

The biosynthesis of this compound is not known to occur naturally. However, one could speculate on a theoretical pathway involving the reaction of an activated phenyl donor with valine or a valine precursor. This is purely speculative and lacks any direct evidence.

Table 1: Key Enzymes in Phenylalanine and Valine Metabolism

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

| Phenylalanine hydroxylase | Phenylalanine, Tetrahydrobiopterin, O2 | Tyrosine, Dihydrobiopterin, H2O | Phenylalanine Catabolism |

| Branched-chain aminotransferase | Valine, α-ketoglutarate | α-ketoisovalerate, Glutamate | Valine Catabolism |

| Branched-chain α-keto acid dehydrogenase complex | α-ketoisovalerate, NAD+, CoA | Isobutyryl-CoA, NADH, CO2 | Valine Catabolism |

Enzymatic Recognition and Transformation of this compound (Theoretical Considerations)

The recognition and transformation of this compound by native enzymes would likely be limited due to its unnatural structure. However, certain classes of enzymes with broad substrate specificity or engineered enzymes could potentially interact with this compound.

Aminoacyl-tRNA synthetases (aaRSs) are responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in protein synthesis. dovepress.com While these enzymes are highly specific, mutations can relax their substrate specificity. sonar.chnih.gov It is conceivable that a mutated or engineered valyl-tRNA synthetase or even a phenylalanyl-tRNA synthetase could recognize and attach this compound to a tRNA molecule. dovepress.comsonar.chnih.gov This would lead to its incorporation into proteins, a technique used in synthetic biology to introduce unnatural amino acids. nih.gov

Phenylalanine ammonia (B1221849) lyase (PAL) is an enzyme that catalyzes the deamination of phenylalanine to cinnamic acid. frontiersin.org Some PALs can also catalyze the reverse reaction, the addition of ammonia to cinnamic acid derivatives to form phenylalanine analogues. frontiersin.org While this compound is not a direct substrate for the forward or reverse reaction of PAL, the enzymatic machinery for modifying phenylalanine and its analogues exists and could theoretically be engineered to act on this compound.

Furthermore, cytochrome P450 monooxygenases, a large family of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, could potentially hydroxylate the phenyl ring of this compound. This would be a common phase I detoxification reaction for xenobiotics.

Table 2: Potential Enzymatic Interactions with this compound (Theoretical)

| Enzyme Class | Potential Action on this compound | Rationale |

| Aminoacyl-tRNA Synthetases (engineered) | Acylation of tRNA | Relaxed substrate specificity can allow for the recognition of unnatural amino acids. sonar.chnih.gov |

| Phenylalanine Ammonia Lyase (engineered) | Cleavage or formation of the N-phenyl bond | Known to act on phenylalanine analogues. frontiersin.org |

| Cytochrome P450 Monooxygenases | Hydroxylation of the phenyl ring | Broad substrate specificity for xenobiotic compounds. |

This compound as a Potential Biogenic or Xenobiotic Metabolite

There is currently no evidence to suggest that this compound is a naturally occurring biogenic metabolite in any organism. Its structure is not consistent with known intermediates of primary or secondary metabolic pathways. The biosynthesis of such a compound would require a specific enzymatic machinery that has not been identified.

Given its unnatural structure, if introduced into an organism, this compound would be considered a xenobiotic. The metabolic fate of this compound as a xenobiotic would depend on the organism's detoxification systems. As mentioned previously, phase I metabolism would likely involve hydroxylation of the phenyl ring by cytochrome P450 enzymes. nih.gov This would increase its water solubility and prepare it for phase II conjugation reactions.

In phase II, the hydroxylated this compound could be conjugated with molecules such as glucuronic acid, sulfate, or glutathione. These conjugation reactions would further increase its polarity and facilitate its excretion from the body. The enzymes responsible for these reactions, such as UDP-glucuronosyltransferases and sulfotransferases, have broad substrate specificities and are known to act on a wide variety of xenobiotics.

The presence of substituted diphenylamines, which share the N-phenyl structural motif, has been reported in environmental samples, indicating that anthropogenic compounds with this feature can persist and be detected in the environment. nih.gov This suggests that if this compound were to be released into the environment, it might also be a persistent xenobiotic.

Future Research Directions and Methodological Advances for N Phenylvaline

Development of Green Chemistry Approaches for N-Phenylvaline Synthesis

The future synthesis of this compound is trending towards more environmentally benign and sustainable methods, in line with the principles of green chemistry. A primary focus is the utilization of biocatalysis and enzymatic processes, which offer high selectivity under mild reaction conditions, thereby reducing energy consumption and the generation of hazardous waste. interesjournals.org

Research into the enzymatic synthesis of related N-acyl amino acids, such as N-succinyl-L-phenylalanine, has demonstrated the viability of using enzymes to achieve synthesis in aqueous media. nih.gov For instance, the synthesis of N-succinyl-L-phenylalanine was optimized using an enzyme under specific pH, temperature, and substrate concentration conditions, achieving a notable yield. nih.gov Future work on this compound could adopt similar strategies, exploring a range of enzymes and reaction conditions to develop an efficient biocatalytic route.

Furthermore, multi-enzyme cascades present a promising avenue for the one-pot synthesis of this compound derivatives from simple, inexpensive precursors like aryl aldehydes. biorxiv.org These cascades can combine several reaction steps, minimizing the need for intermediate purification and reducing solvent use. biorxiv.org The development of such cascades for this compound would represent a significant step forward in sustainable chemical manufacturing.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Parameter | Conventional Synthesis | Green (Biocatalytic) Synthesis |

|---|---|---|

| Solvents | Often uses toxic organic solvents | Primarily aqueous media nih.gov |

| Catalysts | May involve heavy metals | Enzymes (biodegradable) interesjournals.org |

| Reaction Conditions | Often requires high temperature and pressure | Mild (near-ambient) temperature and pressure nih.gov |

| Byproducts | Can generate significant hazardous waste | Minimal and often non-hazardous byproducts |

| Selectivity | May require protecting groups, leading to lower atom economy | High chemo-, regio-, and enantioselectivity interesjournals.org |

Innovations in Asymmetric Synthesis and Stereocontrol

Achieving precise control over the stereochemistry of this compound is critical, particularly for its potential applications in pharmaceuticals and catalysis where a specific enantiomer is often required. Future research will focus on novel asymmetric synthesis strategies to produce enantiomerically pure this compound.

One of the most promising areas is the use of engineered biocatalysts. Protein engineering and directed evolution can be used to create enzymes with tailored substrate specificities and enhanced stereoselectivity for the synthesis of D- or L-amino acid derivatives. nih.govresearchgate.net For example, engineered D-amino acid dehydrogenases have been successfully used for the asymmetric synthesis of various D-phenylalanine analogues from the corresponding keto acids. nih.govresearchgate.net Similar engineering efforts could be directed towards enzymes to facilitate the stereoselective synthesis of this compound.

Photoredox catalysis is another emerging technique for the stereoselective synthesis of unnatural amino acids. chemrxiv.org This method uses visible light to mediate radical reactions under mild conditions, allowing for the formation of complex chiral centers. The development of photoredox-catalyzed methods for the N-arylation of valine or the alkylation of N-phenylglycine derivatives could provide a novel and efficient route to chiral this compound. Additionally, the development and application of new chiral ligands, such as those based on [2.2]paracyclophane or spiro skeletons, will continue to be a key driver of innovation in the asymmetric synthesis of this compound and its derivatives, enabling precise stereocontrol in metal-catalyzed reactions. dicp.ac.cnsnnu.edu.cn

Expansion of this compound's Role in Catalysis

While this compound is not currently widely used as a catalyst, its inherent chirality and structural motifs—an amino acid backbone with a bulky N-phenyl group—make it an attractive scaffold for the development of novel organocatalysts or chiral ligands. Future research is expected to explore this potential, expanding its role beyond a synthetic target to a functional tool in catalysis.

The field of asymmetric organocatalysis frequently employs chiral amines and amino acids to catalyze stereoselective transformations. This compound could be explored as a catalyst in reactions such as aldol (B89426) or Michael additions, where the N-phenyl group could influence the steric environment of the transition state, potentially leading to high levels of enantioselectivity.

Furthermore, this compound can be used as a precursor for more complex chiral ligands for transition-metal catalysis. The synthesis of N,N-ligands, which incorporate a pyridine (B92270) moiety, has been shown to be effective in palladium-catalyzed asymmetric reactions. dicp.ac.cn By chemically modifying the carboxylic acid or the amine of this compound, new classes of ligands could be designed. These new ligands could be screened in a variety of important chemical transformations, such as C-N cross-coupling reactions or asymmetric hydrogenations. beilstein-journals.org

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, advanced computational methods will play a crucial role in predicting its properties, optimizing synthesis, and understanding its behavior in biological or catalytic systems.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. physchemres.orgrsc.orgund.edu DFT studies can be employed to model the reaction mechanisms for this compound synthesis, helping to identify rate-limiting steps and optimize reaction conditions. researchgate.net For instance, DFT calculations can elucidate the transition states in catalytic cycles, providing insights that can guide the design of more efficient catalysts for its stereoselective synthesis. dicp.ac.cn

Moreover, the rise of machine learning (ML) offers new possibilities for predictive chemistry. research.google ML models can be trained on existing chemical data to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities. arxiv.orggoogle.com For this compound, ML models could be developed to predict its solubility, toxicity, or its effectiveness as a ligand in catalysis. These predictive models can significantly reduce the need for extensive experimental screening, saving time and resources. nih.govnih.gov

Table 2: Applications of Computational Methods in this compound Research

| Methodology | Specific Application for this compound | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states for synthesis. researchgate.net | Optimization of synthetic routes and catalyst design. |

| DFT | Calculating spectroscopic properties (NMR, IR). scirp.org | Aid in structural characterization and analysis. |

| Machine Learning (ML) | Predicting physicochemical properties (e.g., solubility, logP). research.google | Faster screening for drug development and formulation. |

| Machine Learning (ML) | Predicting reaction yields and optimal conditions. nih.gov | Accelerated development of synthetic protocols. |

| Molecular Docking | Simulating binding to enzyme active sites or receptors. physchemres.org | Understanding biological activity and designing new catalysts. |

Integration of Multi-Omics and High-Throughput Spectroscopic Analysis

Future research will increasingly integrate the analysis of this compound into large-scale biological studies using multi-omics and high-throughput screening platforms. This integration will help to elucidate its biological roles and enhance its utility as a biomarker.

This compound is an established biomarker for assessing exposure to benzene (B151609), a known carcinogen. nih.gov Reactive metabolites of benzene can form adducts with proteins like hemoglobin, and the this compound adduct can be quantified using sensitive analytical methods like gas chromatography-mass spectrometry (GC/MS). bme.hutheses.fr Future work will likely focus on incorporating this compound into broader metabolomics panels for more comprehensive exposure assessment and toxicological studies.

High-throughput screening (HTS) technologies, which allow for the rapid analysis of thousands of samples, are becoming essential in both drug discovery and clinical diagnostics. sciex.comsciex.com Methodologies are being developed for the high-throughput analysis of related molecules, which could be adapted for this compound. nih.gov For example, flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is used in newborn screening to detect biomarkers like N-acetyltyrosine. mdpi.com A similar high-throughput method for this compound could enable large-scale epidemiological studies to investigate the links between benzene exposure and disease risk. The integration of this compound data with other "omics" data (e.g., genomics, proteomics) will provide a more holistic understanding of the metabolic pathways it is involved in and its impact on human health. gutnliver.org

Q & A

Q. What statistical approaches are critical for analyzing dose-dependent toxicity data for this compound?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) to derive LD values. Assess normality with Shapiro-Wilk tests and apply non-parametric methods (e.g., Kruskal-Wallis) for non-normal distributions. Report confidence intervals and effect sizes (Cohen’s d) for inter-group comparisons. Use software like GraphPad Prism for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.